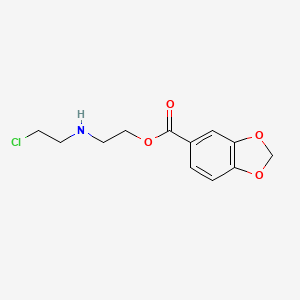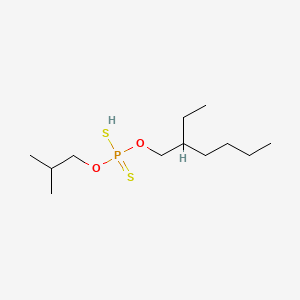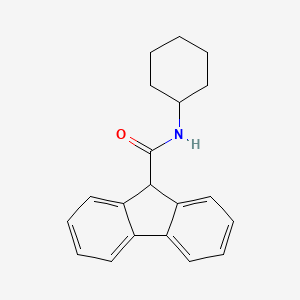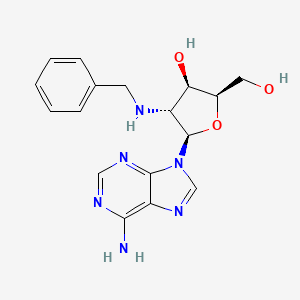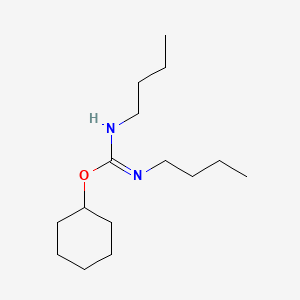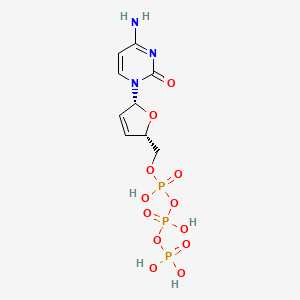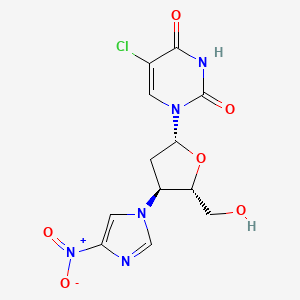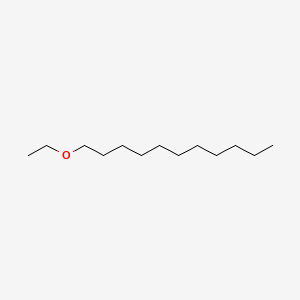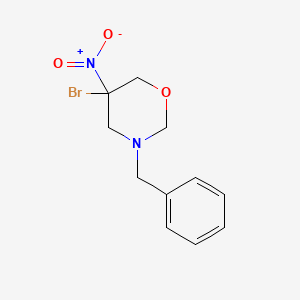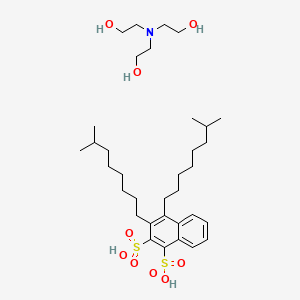
Einecs 264-320-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 264-320-4, also known as 2,2’-Methylenebis(6-tert-butyl-4-methylphenol), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is widely used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) typically involves the condensation of 2,6-di-tert-butyl-4-methylphenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions include a temperature range of 60-80°C and a reaction time of several hours to ensure complete condensation.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including precise control of temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(6-tert-butyl-4-methylphenol) primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as bromine or nitric acid.
Major Products
Oxidation: The oxidation of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) typically yields quinone derivatives.
Substitution: Electrophilic substitution reactions can produce brominated or nitrated derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymers to prevent oxidative degradation.
Biology: The compound is studied for its antioxidant properties, which can protect biological molecules from oxidative damage.
Medicine: Research is ongoing into its potential use in pharmaceuticals as an antioxidant to prolong the shelf life of drugs.
Industry: It is widely used in the rubber and plastic industries to enhance the durability and longevity of products.
Wirkmechanismus
The antioxidant effect of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxy radical, which does not readily participate in further reactions, thus terminating the chain reaction of oxidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butylated Hydroxytoluene (BHT)
- Butylated Hydroxyanisole (BHA)
- 2,6-Di-tert-butylphenol
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) offers superior stability and effectiveness as an antioxidant. Its unique structure allows for better performance in high-temperature applications and provides longer-lasting protection against oxidation.
Eigenschaften
CAS-Nummer |
63568-36-5 |
|---|---|
Molekularformel |
C34H59NO9S2 |
Molekulargewicht |
690.0 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid |
InChI |
InChI=1S/C28H44O6S2.C6H15NO3/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;8-4-1-7(2-5-9)3-6-10/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);8-10H,1-6H2 |
InChI-Schlüssel |
NORIPRRFFPNDNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
